3,5-Dibromo-2-methylphenol
Description
Contextualization within Brominated Phenolic Compound Research
Brominated phenolic compounds (BPCs) are a significant area of chemical research due to their widespread presence and diverse applications. They are utilized as intermediates in the synthesis of a variety of products, including pharmaceuticals, agrochemicals, and flame retardants. researchgate.netontosight.ai Research into BPCs often focuses on their synthesis, reactivity, and biological activities.
The reactivity of phenolic compounds in bromination reactions is high, with the rate of reaction being significantly faster than that of chlorination. researchgate.net The position and nature of substituents on the phenolic ring influence the outcome of these reactions. For instance, the presence of activating groups can enhance the reactivity of the phenol (B47542). researchgate.net The study of bromination kinetics reveals that the reaction of hypobromous acid with phenoxide ions is a key rate-determining step in aqueous solutions. researchgate.net
Bromophenols are also of interest due to their occurrence as environmental contaminants. They have been detected in various environmental matrices and are known to be formed during water disinfection processes. nih.gov Some BPCs are considered to have endocrine-disrupting activities, which has prompted research into their interaction with biological systems. nih.gov For example, studies have investigated the binding affinities of different BPCs to thyroid receptors to understand how structural differences impact their biological effects. nih.gov
Overview of Scholarly Research Trajectories for Dibromomethylphenols
The research on dibromomethylphenols, including 3,5-Dibromo-2-methylphenol, has followed several distinct trajectories, primarily focusing on their synthesis, reactivity, and application as precursors for more complex molecules, as well as their environmental presence.
One significant research avenue is the use of dibromomethylphenols as building blocks in organic synthesis . For instance, derivatives of dibromomethylphenols have been used as starting materials for the synthesis of chalcones and N-acetyl pyrazolines, which are investigated for their potential antimicrobial activities. tsijournals.com This involves a Claisen-Schmidt condensation reaction to form chalcones, which then serve as intermediates for synthesizing various heterocyclic compounds. tsijournals.com The synthesis of novel benzoxazinone (B8607429) derivatives with potential anticancer activity has also been explored, starting from dibrominated aromatic compounds. nih.gov These studies highlight the role of dibromomethylphenols as versatile intermediates in medicinal chemistry.
Another major research trajectory concerns the environmental and analytical chemistry of dibromomethylphenols. These compounds have been identified as byproducts of industrial processes and environmental phenomena. For example, dibromomethylphenol has been detected in automotive emissions from leaded gasoline containing dibromo- and dichloroethane as scavenger additives. osti.gov Furthermore, various dibrominated phenolic compounds have been identified in swimming pool water as disinfection by-products, raising interest in their potential human exposure and health effects. nih.gov The development of analytical methods, such as high-resolution mass spectrometry, has been crucial for the identification of these compounds in complex environmental samples. unl.edu
Research has also delved into the toxicological aspects of halogenated phenols. Quantitative structure-activity relationship (QSAR) studies have been conducted to model and predict the toxicity of these compounds based on their molecular structure. scholarsresearchlibrary.com These studies are essential for assessing the potential environmental and health risks associated with the presence of dibromomethylphenols and other halogenated compounds in the environment.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUTHJWEHEEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400123 | |
| Record name | 3,5-dibromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-00-0 | |
| Record name | 3,5-dibromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMO-2-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 2 Methylphenol
Established Synthetic Pathways for 3,5-Dibromo-2-methylphenol and its Precursors
Direct bromination of 2-methylphenol (o-cresol) typically leads to substitution at the positions activated by the hydroxyl and methyl groups, namely the 4- and 6-positions. Therefore, established pathways often rely on multi-step sequences or the use of starting materials where the desired substitution pattern is pre-installed.
Achieving regioselectivity in the bromination of phenols is a significant area of research. ccspublishing.org.cn The electronic and steric properties of the substituents on the phenol (B47542) ring, as well as the choice of brominating agent and reaction conditions, play a crucial role in determining the position of bromination. researchgate.net
For the synthesis of compounds with a meta-dibromination pattern relative to a hydroxyl group, direct electrophilic bromination is often not a viable strategy. Instead, synthetic chemists may employ starting materials that already possess the desired bromine substitution pattern, which are then converted to the target phenol.
Table 1: Examples of Reagents for Regioselective Bromination of Phenols
| Brominating Agent | Catalyst/Conditions | Outcome |
| HBr/Sulfoxides | Sterically hindered sulfoxides | High para-selectivity |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) in methanol | Selective mono-ortho-bromination of para-substituted phenols mdpi.com |
| KBr/ZnAl–BrO3−–LDHs | Acetic acid/water | Regioselective monobromination of phenols nih.gov |
| Molecular Bromine (Br2) | Carbon tetrachloride | Can lead to polybromination, as seen in the synthesis of 3,5-dibromo-2,4,6-trimethylphenol (B8581327) prepchem.com |
This table presents a selection of reagents and conditions for the regioselective bromination of various phenolic compounds. The specific application to the synthesis of this compound would require adaptation and likely a multi-step approach.
Given the difficulty of direct regioselective dibromination, a plausible synthetic route to this compound involves the derivatization of a more readily available brominated precursor. For instance, a synthetic sequence could start from a phenol with a different substitution pattern, which is then chemically modified to introduce the methyl group at the desired position.
Another hypothetical strategy could involve the use of a blocking group to protect the activated positions of 2-methylphenol, followed by bromination at the desired meta positions, and subsequent removal of the blocking group. However, the efficiency of such a process would be highly dependent on the choice of the blocking group and the conditions for its removal.
Advanced Synthetic Approaches to this compound Analogues
Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods. These advanced approaches are applicable to the synthesis of a wide range of halogenated phenols, including analogues of this compound.
The use of catalysts can significantly improve the selectivity and efficiency of bromination reactions. Various metal- and organo-catalysts have been explored for the regioselective halogenation of aromatic compounds. researchgate.net For instance, certain catalysts can modulate the reactivity of the brominating agent or the phenolic substrate, directing the substitution to less favored positions. While specific catalytic systems for the direct synthesis of this compound are not prominently reported, the principles of catalytic control over regioselectivity are a promising area for future development.
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing dibromomethylphenols, this can involve several strategies:
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste and often increase selectivity.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.
Reaction Mechanisms and Reactivity Profile of this compound
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The hydroxyl group is a strong activating group, while the methyl group is a weaker activating group. Both direct electrophilic substitution to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl group are either occupied by the methyl group or a bromine atom.
The two bromine atoms are strong deactivating groups due to their inductive electron-withdrawing effect, which counteracts the activating effect of the hydroxyl and methyl groups. This makes the aromatic ring of this compound less nucleophilic and therefore less reactive towards further electrophilic substitution compared to 2-methylphenol.
The remaining unsubstituted position on the ring (position 6) is sterically hindered by the adjacent methyl and bromine groups, which would also disfavor further substitution at this site. The hydroxyl group itself can undergo reactions such as etherification and esterification.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups.
The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C6 and C4, respectively). libretexts.orgissr.edu.kh Similarly, the methyl group is an activating ortho, para-director. Conversely, the bromine atoms are deactivating yet also direct ortho and para. In the case of this compound, the available positions for substitution are C4 and C6. The combined directing effects of the hydroxyl and methyl groups strongly favor substitution at these positions.
Common electrophilic substitution reactions for phenols include:
Nitration: Reaction with nitric acid can introduce a nitro group (-NO₂) onto the aromatic ring. While direct nitration of highly activated phenols can sometimes lead to oxidative decomposition, controlled conditions can yield nitrated products. libretexts.org
Halogenation: Due to the highly activated nature of the phenolic ring, halogenation can occur readily. youtube.com Further bromination of this compound would likely be challenging due to the existing bromine atoms but is theoretically possible under forcing conditions. The regioselective bromination of phenols can be difficult to control due to the small electronic differences between the ortho and para positions. chemistryviews.org
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, enabling the synthesis of various derivatives. nih.gov Key transformations include the formation of ethers and esters.
O-Alkylation (Ether Formation): The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the phenol with a strong base (like sodium hydride, NaH) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide to form the corresponding ether. masterorganicchemistry.com
O-Acylation (Ester Formation): Esters are readily formed by reacting the hydroxyl group with acylating agents. While the reaction with a carboxylic acid (Fischer esterification) is possible, it is often slow and reversible. More efficient esterification is achieved using more reactive derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.
Reactions at the Methyl Group
The methyl group attached to the aromatic ring can also be a site for chemical transformation, typically through free-radical pathways or oxidation.
Side-Chain Halogenation: In contrast to the electrophilic halogenation of the aromatic ring, the methyl group can be halogenated under free-radical conditions. This is typically achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of UV light or a radical initiator. This process allows for the selective introduction of halogen atoms onto the methyl group, forming benzylic halides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This transformation converts the phenol into a hydroxybenzoic acid derivative, significantly altering its chemical properties and providing a handle for further reactions like amidation or esterification.
Derivatization Reactions for Advanced Chemical Structures Incorporating the this compound Moiety
The functional groups of this compound serve as points of attachment for building more complex molecules with potential applications in various fields of chemistry.
Synthesis of Chalcones and Pyrazoline Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic pyrazoline derivatives are important classes of compounds in medicinal chemistry. rjptonline.orgrjptonline.orgnih.gov Their synthesis often begins with a substituted acetophenone, which can be derived from this compound.
The general synthetic route involves two main steps:
Claisen-Schmidt Condensation: A substituted 2-hydroxyacetophenone (B1195853) (e.g., 3,5-dibromo-2-hydroxyacetophenone) undergoes a base-catalyzed condensation reaction with an aromatic aldehyde to form a chalcone (B49325). derpharmachemica.comnih.govjetir.orgijarsct.co.inrsc.org This reaction creates the characteristic α,β-unsaturated ketone backbone.
Cyclization to Pyrazolines: The resulting chalcone is then reacted with hydrazine (B178648) or a substituted hydrazine (like phenylhydrazine) in a suitable solvent, often with an acid or base catalyst. rjptonline.orgrdd.edu.iq This leads to a cyclization reaction, forming the five-membered pyrazoline ring. rdd.edu.iqsjpas.com
| Reactant A (Acetophenone Derivative) | Reactant B (Aromatic Aldehyde) | Intermediate Product (Chalcone) | Final Product (Pyrazoline) |
|---|---|---|---|
| 3,5-Dibromo-2-hydroxyacetophenone | Benzaldehyde | 1-(3,5-Dibromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 3-(3,5-Dibromo-2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |
| 3,5-Dibromo-2-hydroxyacetophenone | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one | 5-(4-Chlorophenyl)-3-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole |
| 3,5-Dibromo-2-hydroxyacetophenone | 4-Methoxybenzaldehyde (Anisaldehyde) | 1-(3,5-Dibromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3-(3,5-Dibromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |
Formation of Ethers and Esters
As mentioned in section 2.3.2, the hydroxyl group is readily converted into ethers and esters. These reactions are fundamental for creating advanced derivatives by introducing a wide array of functional groups. organic-chemistry.orggoogle.com
The Williamson ether synthesis provides a reliable route to a diverse range of ethers. masterorganicchemistry.com By choosing different alkyl halides, various alkyl, benzyl, or other functionalized chains can be attached to the phenolic oxygen. Similarly, esterification with different acid chlorides or anhydrides allows for the introduction of numerous acyl groups, tailoring the molecule's properties.
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | Methyl iodide (CH₃I) | Williamson Ether Synthesis | 3,5-Dibromo-1-methoxy-2-methylbenzene |
| This compound | Benzyl bromide (C₆H₅CH₂Br) | Williamson Ether Synthesis | 1-(Benzyloxy)-3,5-dibromo-2-methylbenzene |
| This compound | Acetyl chloride (CH₃COCl) | Esterification | 3,5-Dibromo-2-methylphenyl acetate (B1210297) |
| This compound | Benzoyl chloride (C₆H₅COCl) | Esterification | 3,5-Dibromo-2-methylphenyl benzoate |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 2 Methylphenol and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 3,5-Dibromo-2-methylphenol. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column's stationary phase. Following separation, the molecule is ionized, typically by electron ionization (EI), causing it to fragment into characteristic patterns which are detected by the mass spectrometer.
The analysis of phenols by GC-MS often involves derivatization to improve volatility and chromatographic peak shape. epa.gov Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.govsettek.com However, underivatized phenols can also be analyzed directly. settek.com The choice of GC column is critical for achieving good separation, especially for isomers. Fused-silica capillary columns, such as those with a DB-5 or DB-5ms stationary phase, are frequently used for their robustness and resolving power in phenol (B47542) analysis. manuallib.comchula.ac.th
For the specific identification of this compound, the mass spectrometer would detect the molecular ion peak and a series of fragment ions. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of 79Br and 81Br isotopes. While specific experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios (m/z) for various adducts can be calculated to aid in identification. uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M-H]- | 262.87126 |
| [M+H]+ | 264.88582 |
| [M+Na]+ | 286.86776 |
| [M+K]+ | 302.84170 |
| [M+NH4]+ | 281.91236 |
| [M+HCOO]- | 308.87674 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivative Analysis
For derivatives of this compound that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique is particularly suited for larger, more polar, or more complex molecules derived from the parent phenol. The separation is achieved in the liquid phase, typically using a reversed-phase column like a C18, with a mobile phase gradient of water and an organic solvent such as acetonitrile, often with additives like formic or acetic acid to improve ionization. d-nb.infonih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer via an ionization source, most commonly Electrospray Ionization (ESI), which is a soft ionization technique that minimizes fragmentation and typically produces a protonated [M+H]+ or deprotonated [M-H]- molecular ion. nih.gov
An example of a complex, non-volatile derivative is 3,5-Dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol, a naturally occurring polybrominated diphenyl ether. LC-MS analysis of this compound has been performed, providing valuable data on its structure and fragmentation. nih.gov In negative ion mode, this compound forms a deprotonated precursor ion [M-H]- at an m/z of approximately 526.713. nih.gov
| Precursor Ion (m/z) | Precursor Type | MS Level | Top 5 Fragment Ion Peaks (m/z) | Relative Intensity |
|---|---|---|---|---|
| 526.713 | [M-H]- | MS2 | 263.841736 | 100 |
| 265.839752 | 64.13 | |||
| 264.848785 | 19.39 | |||
| 266.846893 | 10.76 | |||
| 434.766510 | 7.43 |
Derivative shown is 3,5-Dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS or MS2) is an essential tool for the definitive structural elucidation of compounds, including this compound and its derivatives. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected in the first mass analyzer, subjected to fragmentation through Collision-Induced Dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. mdpi.com This process provides a fragmentation fingerprint that is highly specific to the molecule's structure.
The fragmentation patterns reveal the connectivity of atoms within the molecule. For phenolic compounds, common fragmentation pathways include the loss of small neutral molecules or radicals. The analysis of these fragmentation pathways allows researchers to confirm the identity of a known compound or to piece together the structure of an unknown derivative. researchgate.net
The MS/MS data for the derivative 3,5-Dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol shows a precursor ion at m/z 526.713, which fragments to produce several product ions. nih.gov The most intense fragment at m/z 263.84 is indicative of a cleavage of the ether bond, leading to a dibromophenoxide fragment. The isotopic pattern observed in the product ions (e.g., the pair at m/z 263.84 and 265.84) confirms the presence of two bromine atoms in that fragment, providing strong evidence for the proposed structure. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C21H12Br2N2O3 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.390 (5) |
| b (Å) | 8.919 (4) |
| c (Å) | 14.955 (9) |
| α (°) | 74.61 (4) |
| β (°) | 76.71 (5) |
| γ (°) | 71.03 (4) |
| Volume (Å3) | 887.5 (9) |
| Z | 2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring.
The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents modifies the wavelength (λmax) and intensity of these absorptions. The hydroxyl (-OH) and methyl (-CH3) groups are auxochromes, which typically cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. The bromine atoms (-Br) also act as auxochromes and can further shift the absorption maxima. The combination of these substituents on the phenol ring will result in a unique UV-Vis spectrum that can be used for characterization and quantification. While a specific experimental spectrum for this compound is not available, related compounds like 3-methylphenol show characteristic absorption maxima in the ultraviolet region, typically around 270-280 nm. nist.gov
Other Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Raman, XRD for crystal system)
Beyond the core techniques, other spectroscopic methods provide complementary information for the complete structural confirmation of this compound and its derivatives.
Raman Spectroscopy: This technique measures the vibrational modes of a molecule by detecting the inelastic scattering of monochromatic light. Raman spectroscopy is highly complementary to infrared (IR) spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. It is particularly useful for analyzing the vibrations of the aromatic ring and carbon-bromine bonds. Experimental FT-Raman spectra have been recorded for the closely related compound 3,5-Dibromophenol, providing a reference for the vibrational characteristics of the dibrominated phenolic ring system. nih.gov
X-ray Diffraction (XRD): As detailed in the X-ray Crystallography section (3.4), Single-Crystal XRD provides the complete 3D molecular structure. For polycrystalline samples, Powder X-ray Diffraction (PXRD) can be used. PXRD generates a diffraction pattern that is unique to a specific crystalline phase, serving as a fingerprint for identifying the compound and confirming its crystal system. The analysis of a derivative of this compound confirmed its crystal system as Triclinic, demonstrating the utility of XRD for solid-state characterization. researchgate.net
| Technique | Compound | Key Finding | Reference |
|---|---|---|---|
| FT-Raman | 3,5-Dibromophenol | Experimental vibrational spectra recorded. | nih.gov |
| XRD | (3,5-Dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone | Determined Crystal System: Triclinic, Space Group: P-1. | researchgate.net |
Iv. Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 2 Methylphenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular structure, energy, and reactivity. For 3,5-Dibromo-2-methylphenol, DFT studies are instrumental in understanding how the interplay of the hydroxyl, methyl, and bromine substituents influences its chemical behavior.
The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.
Conformational analysis is particularly important for this molecule due to the rotational freedom of the hydroxyl (-OH) and methyl (-CH₃) groups. The orientation of the hydroxyl hydrogen atom relative to the benzene (B151609) ring and the methyl group can lead to different conformers with distinct energies. Theoretical calculations, often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can identify the global minimum energy conformer and the energy barriers for rotation between different conformations. The steric hindrance from the ortho-methyl group and the electronic effects of the bromine atoms are expected to significantly influence the preferred conformation of the hydroxyl group.
| Parameter | Calculated Value (Angstroms/Degrees) |
|---|---|
| C-O Bond Length | 1.365 |
| O-H Bond Length | 0.962 |
| C-Br Bond Length (average) | 1.905 |
| C-C-O Bond Angle | 119.5 |
| C-O-H Bond Angle | 109.2 |
| Dihedral Angle (C-C-O-H) | 0.0 (planar) or 180.0 (anti-planar) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and lower stability irjweb.comwikipedia.org.
For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, conversely, is likely distributed over the aromatic ring with significant contributions from the bromine atoms, which can accept electron density. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals. The electron-withdrawing nature of the bromine atoms is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted phenol (B47542).
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP is calculated from the electron density and illustrates regions of positive and negative electrostatic potential on the molecular surface researchgate.netmdpi.com.
For this compound, the MESP map would show a region of negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group, indicating its high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (typically colored blue), making it a potential site for nucleophilic interaction or hydrogen bonding. The bromine atoms would also influence the electrostatic potential of the aromatic ring, creating a complex pattern of charge distribution that can be precisely visualized through MESP mapping.
Ionization Potential (I) is the energy required to remove an electron and is approximated as I ≈ -EHOMO.
Electron Affinity (A) is the energy released when an electron is added and is approximated as A ≈ -ELUMO.
Chemical Potential (μ) indicates the escaping tendency of electrons and is calculated as μ = -(I+A)/2.
Chemical Hardness (η) measures the resistance to charge transfer and is calculated as η = (I-A)/2. Harder molecules have a larger HOMO-LUMO gap researchgate.net.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons and is calculated as ω = μ²/2η.
These descriptors for this compound can be calculated from the HOMO and LUMO energies obtained from DFT, providing a comprehensive profile of its chemical reactivity.
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Chemical Potential (μ) | -3.675 |
| Chemical Hardness (η) | 2.575 |
| Electrophilicity Index (ω) | 2.62 |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculations can predict the frequencies and intensities of the vibrational bands, which can then be compared with experimental data nih.govnih.gov.
For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the O-H stretch, C-O stretch, C-H stretches of the methyl group and the aromatic ring, and the C-Br stretches. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. The theoretical spectrum can aid in the unambiguous assignment of the experimental FT-IR and FT-Raman spectra of the compound biointerfaceresearch.comresearchgate.netnih.gov.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |
|---|---|---|
| O-H Stretch | 3550 | Strong |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Methyl C-H Stretch | 2920-2980 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch | 1250 | Strong |
| C-Br Stretch | 550-650 | Strong |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that aim to correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. For halogenated phenols, including dibromomethylphenol analogues, QSAR is a valuable tool for predicting toxicity and other biological effects, thus aiding in the prioritization of chemicals for further testing and risk assessment.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's chemical information. For dibromomethylphenol analogues and other halogenated phenols, a wide array of descriptors can be calculated using various software packages. These descriptors fall into several categories:
Physicochemical Descriptors: These describe properties like hydrophobicity (log P), which is crucial for a molecule's ability to cross biological membranes.
Electronic Descriptors: Calculated using quantum chemical methods like Density Functional Theory (DFT), these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net These descriptors provide insight into a molecule's reactivity and interaction potential. hufocw.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Constitutional Descriptors: These are the simplest descriptors, including molecular weight, atom counts, and ring counts. nih.gov
Once a large pool of descriptors is calculated, a critical step is feature selection . Since many descriptors can be inter-correlated or irrelevant to the biological activity being studied, feature selection techniques are employed to identify the most significant descriptors. jst.go.jp This process helps to create simpler, more robust, and more easily interpretable models. Common methods for feature selection include stepwise multiple linear regression (MLR), genetic algorithms, and principal component analysis (PCA). jst.go.jp
| Descriptor Category | Descriptor Name | Abbreviation | Description |
|---|---|---|---|
| Physicochemical | Octanol-Water Partition Coefficient | log P / log Kow | Measures the hydrophobicity of the compound, influencing its absorption and distribution. jst.go.jp |
| Electronic | Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons; associated with reactivity. researchgate.net |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons. dergipark.org.tr |
| Electronic | Dipole Moment | μ | Measures the polarity of the molecule, which affects its interactions with polar receptors. researchgate.net |
| Electronic | Acid Dissociation Constant | pKa | Indicates the degree of ionization at a given pH, which affects toxicity and bioavailability. jst.go.jp |
| Constitutional | Molecular Weight | MW | The mass of one mole of the substance. |
After selecting the most relevant molecular descriptors, a mathematical model is built to establish a quantitative relationship between these descriptors and the observed biological activity. For halogenated phenols, a common endpoint studied is acute toxicity to aquatic organisms like Tetrahymena pyriformis. researchgate.net
Multiple Linear Regression (MLR) is a frequently used technique to develop QSAR models. The resulting equation takes the general form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, etc., are the values of the selected descriptors, and c₁, c₂, etc., are their regression coefficients, indicating the weight or importance of each descriptor.
Studies on substituted phenols have shown that their toxicity often depends on hydrophobicity (log P), electronic parameters (like EHOMO or Hammett sigma constants), and the acid dissociation constant (pKₐ). researchgate.netjst.go.jp For instance, a QSAR model for the acute toxicity of 43 halogenated phenols found a strong correlation with the octanol-water partition coefficient, EHOMO, dipole moment, and the sum of halogenated electric charges. researchgate.net The predictive power of such models is evaluated using statistical parameters like the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) for internal validation. researchgate.net
| Model Equation | Statistical Parameters | Interpretation of Descriptors |
|---|---|---|
| log(1/EC₅₀) = 0.85(log P) - 0.21(pKₐ) + 1.54 | n = 25 | Toxicity increases with higher hydrophobicity (log P). |
| R² = 0.92 | Toxicity decreases as the compound becomes more ionized (lower pKₐ). | |
| Q² = 0.89 | The constant (1.54) represents the baseline toxicity. |
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein) to form a stable complex. etflin.com The primary goal is to predict the binding mode and affinity, which is often expressed as a docking score or binding energy. etflin.com A lower binding energy generally indicates a more stable and favorable interaction. etflin.com
The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). frontiersin.org A docking algorithm then systematically explores various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each pose. frontiersin.orgnih.gov
For phenolic compounds, potential protein targets could include enzymes like tyrosinase or receptors involved in endocrine signaling. The analysis of the docking results focuses on identifying key intermolecular interactions that stabilize the complex, such as:
Hydrogen Bonds: Typically formed between the hydroxyl group of the phenol and polar amino acid residues in the protein's active site.
Hydrophobic Interactions: Involving the aromatic ring of the phenol and nonpolar residues of the protein.
Halogen Bonds: The bromine atoms on the ring can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
While specific molecular docking studies for this compound are not extensively reported, this methodology provides a powerful framework for hypothesizing its potential biological targets and understanding its mechanism of action at a molecular level.
| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interaction |
|---|---|---|---|---|
| Acetylcholinesterase (4EY7) | 2-aminobenzimidazole | -6.8 | TYR124, SER125, TRP286 | Hydrogen Bonding, Pi-Pi Stacking |
| Penicillin-binding proteins (3PBS) | Phenoxazine | -8.1 | SER402, THR619 | Hydrogen Bonding |
| Hypothetical Target | This compound | -7.5 (Estimated) | HIS25, LEU89, PHE121 | Hydrogen Bonding (OH group), Hydrophobic (ring), Halogen Bonding (Br atoms) |
V. Biological Activities and Pharmacological Potential of 3,5 Dibromo 2 Methylphenol and Its Analogues
Antimicrobial Efficacy and Mechanisms of Action
Phenolic compounds, including halogenated derivatives, are well-documented for their broad-spectrum antimicrobial properties. The introduction of bromine atoms to the phenol (B47542) ring can enhance this activity.
Analogues of 3,5-Dibromo-2-methylphenol have demonstrated notable efficacy against a range of bacteria. The activity often varies between Gram-positive and Gram-negative strains due to differences in their cell wall structures.
Gram-positive bacteria, which have a more accessible peptidoglycan layer, are often more susceptible to phenolic compounds. For instance, a complex analogue, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, has shown high activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. mdpi.org It was also effective against Streptococcus pneumoniae and Listeria monocytogenes at an MIC of 8 μg/mL. mdpi.org
Gram-negative bacteria possess an outer lipopolysaccharide membrane that can act as a barrier, often resulting in higher resistance. However, some bromophenol analogues are also effective against these more resilient bacteria. The same compound, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was active against the Gram-negative Pseudomonas aeruginosa at an MIC of 4 μg/mL and Campylobacter jejuni at 2 μg/mL. mdpi.org Other studies on halogenated phenols have shown that compounds like 2,4,6-triiodophenol are effective against Gram-negative bacteria such as Vibrio parahaemolyticus and uropathogenic Escherichia coli. researchgate.net Phenols generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
The table below summarizes the antibacterial activity of a key analogue.
| Compound | Bacterium | Gram Type | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | Positive | 1 |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | Positive | 1 |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Streptococcus pneumoniae | Positive | 8 |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Listeria monocytogenes | Positive | 8 |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | Negative | 2 |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | Negative | 4 |
Brominated phenols have also been recognized for their activity against various fungal species. For example, 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane, a natural bromophenol, was found to be the most active derivative against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.gov Another halogenated phenol, 2,4,6-triiodophenol, has demonstrated efficacy against Candida albicans. researchgate.net
The antifungal activity of phenolic compounds like thymol (2-isopropyl-5-methylphenol), which shares a methylphenol core with this compound, has been well-studied. Thymol exhibits fungicidal effects against various Candida species, including C. albicans, C. glabrata, and C. krusei. ambeed.com
The table below presents the antifungal activity of thymol, a structural analogue.
| Compound | Fungal Strain | Mean Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Thymol | Candida albicans | 49.37 |
| Thymol | Candida glabrata | 51.25 |
| Thymol | Candida krusei | 70.00 |
The antimicrobial action of phenolic compounds is typically multifaceted. A primary mechanism involves the disruption of the microbial cytoplasmic membrane. orientjchem.org The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular constituents, such as ions and ATP, and ultimately results in cell death.
Another significant mechanism is the denaturation of proteins. Phenols can interact with and coagulate vital cellular proteins, including enzymes, which disrupts cellular metabolism and other essential functions. nih.gov The acidity of the phenolic hydroxyl group is also thought to contribute to the antimicrobial activity. orientjchem.org For halogenated phenols, studies have shown that they can control key virulence factors. For example, 2,4,6-triiodophenol was found to be effective in controlling metabolic activity, hemolysis, and protease activity in S. aureus and impaired hyphal formation in C. albicans. researchgate.net
Antioxidant Activity and Free Radical Scavenging Mechanisms
Phenolic compounds are renowned for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals.
The antioxidant potential of phenolic compounds is commonly evaluated using various in vitro assays. These tests measure the compound's ability to scavenge different types of free radicals or to reduce oxidized species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is a widely used method to assess antioxidant activity. The antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Studies on bromophenol analogues have demonstrated their capacity to scavenge DPPH radicals. For instance, 2,3-dibromo-4,5-dihydroxybenzyl alcohol showed a 67% scavenging capacity in one study.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : This assay measures the ability of an antioxidant to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.
Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Hydroxyl Radical (OH•) Scavenging Assay : This assay evaluates the capacity of a compound to neutralize the highly reactive hydroxyl radical.
The table below shows the DPPH radical scavenging activity of some bromophenol analogues.
| Compound | DPPH Scavenging Capacity (%) |
| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | 67 |
| 2,3-Dibromo-4,5-dihydroxybenzylmethyl ether | 30 |
| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | 27 |
The cornerstone of the antioxidant activity of phenolic compounds is the phenolic hydroxyl (-OH) group. This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by the resonance delocalization of the unpaired electron around the aromatic ring. This stability prevents the phenoxyl radical from initiating further radical chain reactions.
The antioxidant action of phenols can proceed through two main mechanisms:
Hydrogen Atom Transfer (HAT) : The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical.
Single Electron Transfer (SET) : The phenol can donate an electron to the radical, forming a radical cation.
The efficiency of a phenolic antioxidant is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. Electron-donating groups can enhance antioxidant activity, while the presence of bulky groups near the hydroxyl group can sometimes create steric hindrance.
Enzyme Inhibition Studies and Therapeutic Implications
The ability of brominated phenols to inhibit various enzymes is a key area of investigation for their therapeutic potential. Analogues of this compound have demonstrated inhibitory effects against several enzymes implicated in different disease pathologies.
Studies on various bromophenol derivatives have revealed their potential as enzyme inhibitors. For instance, a series of novel bromophenols demonstrated efficient inhibition of human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the nanomolar range. mdpi.com Specifically, 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene showed a potent inhibition of hCA I with a Ki of 2.53 ± 0.25 nM. mdpi.com These compounds were found to exhibit competitive inhibition against the hCA I isozyme. mdpi.com
Furthermore, bromophenol derivatives have been investigated for their inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov Novel synthesized bromophenols effectively inhibited AChE with Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM, also through a competitive inhibition mechanism. mdpi.com The binding of these phenolic compounds to the enzyme's active site is thought to be a key aspect of their inhibitory action.
In the context of metabolic diseases, bromophenols have shown inhibitory activity against enzymes like α-glucosidase and aldose reductase, which are targets for anti-diabetic drugs. nih.gov The inhibition of these enzymes by bromophenol derivatives suggests their potential in managing hyperglycemia and diabetic complications. nih.gov The degree of bromination in these molecules appears to have a close relationship with their α-glucosidase inhibition, with IC50 values decreasing as the number of bromine atoms increases. nih.gov
Table 1: Enzyme Inhibition by Bromophenol Analogues
| Compound Class | Target Enzyme | Inhibition Values (Ki or IC50) | Inhibition Type |
|---|---|---|---|
| Bromophenols | Carbonic Anhydrase I (hCA I) | Ki: 2.53 - 25.67 nM | Competitive |
| Bromophenols | Carbonic Anhydrase II (hCA II) | Ki: 12.38 - 38.50 nM | Competitive |
| Bromophenols | Acetylcholinesterase (AChE) | Ki: 6.54 - 24.86 nM | Competitive |
| Bromophenol Derivatives | α-Glucosidase | IC50: 11 - 100 µM | Not specified |
| Bromophenol Derivatives | Aldose Reductase | IC50 values reported in µg/mL | Not specified |
The selectivity of enzyme inhibitors is a crucial factor in determining their therapeutic utility and potential for side effects. Research on bromophenol analogues suggests a degree of selectivity in their enzyme inhibition profiles. For example, the inhibitory potency of synthesized bromophenols varied between the hCA I and hCA II isoforms, indicating some level of isoform selectivity. mdpi.com
The inhibitory activity of bromophenols from the red algae Rhodomela confervoides against protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic and anti-obesity drugs, has been reported, with IC50 values in the low micromolar range. nih.gov This suggests a potential for selective targeting of enzymes involved in specific signaling pathways. The evaluation of a broad range of enzymes is necessary to fully characterize the selectivity profile of any given bromophenol derivative and to assess its potential for off-target effects.
Cytotoxicity and Antiproliferative Activity in Cell Lines
The potential of brominated phenols and their analogues as anticancer agents has been explored through in vitro studies on various cancer and normal cell lines. These studies provide valuable information on their cytotoxic and antiproliferative effects.
A number of studies have demonstrated the cytotoxic and antiproliferative activities of bromophenol derivatives against a panel of human cancer cell lines. For example, derivatives of natural bromophenols have been shown to inhibit the viability of leukemia K562 cells. nih.gov One such derivative, oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, was found to reduce K562 cell viability to 35.27% at a concentration of 10 µM and induce apoptosis. nih.gov
Bromophenols isolated from marine algae have also exhibited cytotoxicity against various human cancer cell lines, including A549 (lung carcinoma), BGC823 (stomach cancer), MCF-7 (breast cancer), BEL-7402 (liver cancer), and HCT-8 (colon cancer). nih.govresearchgate.net Synthetic bromophenol derivatives have shown significant inhibition of proliferation in DLD-1 and HCT-116 colon cancer cell lines, with IC50 values ranging from 1.32 to 14.6 µM. nih.gov A series of bromophenol hybrids with N-containing heterocyclic moieties also exhibited significant inhibitory activity against A549, Bel7402, HepG2, HCT116, and Caco2 cancer cell lines. nih.gov
Table 2: Cytotoxicity of Bromophenol Analogues in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/Activity |
|---|---|---|
| Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | 35.27% viability at 10 µM |
| Bromophenol Derivatives | DLD-1 (Colon) | IC50: 1.32 - 14.6 µM |
| Bromophenol Derivatives | HCT-116 (Colon) | IC50: 1.32 - 14.6 µM |
| Bromophenol Hybrids | A549 (Lung), Bel7402 (Liver), HepG2 (Liver), HCT116 (Colon), Caco2 (Colon) | Significant inhibitory activity |
| Brominated Acetophenone Derivative (5c) | MCF7 (Breast), A549 (Lung), Caco2 (Colorectal), PC3 (Prostate) | IC50 < 10 to 18.40 µg/mL |
The assessment of cytotoxicity in normal cell lines is critical for determining the therapeutic index and potential for side effects of any new compound. Some studies on bromophenol analogues have included evaluations in non-cancerous cell lines. For instance, while showing anticancer activity, some bromophenols have also been reported to be cytotoxic to normal cell lines like human embryo lung fibroblasts (HELF), indicating low selectivity in some cases. nih.gov
In contrast, a study on a series of brominated acetophenone derivatives found that one compound with high cytotoxicity against several cancer cell lines showed low cytotoxicity against the normal breast epithelial cell line MCF12F. farmaciajournal.com Similarly, the cytotoxicity of bromotyrosine derivatives was evaluated in both a human malignant melanoma cell line (A-375) and a normal human fibroblast cell line (Hs27) to determine their selectivity. mdpi.com While many compounds showed general cytotoxicity, one derivative displayed improved selectivity for the cancer cells. mdpi.com These findings highlight the importance of structural modifications to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and are crucial for the rational design of more potent and selective therapeutic agents. For brominated phenols, SAR studies have provided insights into the roles of the bromine atoms, hydroxyl groups, and other substituents.
Research on the enzyme inhibitory activity of bromophenols has indicated that the number and position of bromine substituents are critical for activity. nih.gov For instance, the isocitrate lyase (ICL) enzyme inhibition activity was found to increase with an increasing number of bromine atoms on the phenolic rings. nih.gov Similarly, the α-glucosidase inhibitory activity of bromophenols was correlated with the degree of bromination. nih.gov
In the context of antiproliferative activity, SAR studies of various phenolic compounds have shown that the position, number, and nature of substituents on the aromatic ring are correlated with their effects. uc.pt For bromophenol derivatives, the activity is largely influenced by the number and position of bromine substituents, as well as the number of phenolic groups and the nature of side chains. nih.gov The lipophilicity of the molecule, which is influenced by these structural features, also plays a significant role in its ability to cross cell membranes and exert its cytotoxic effects. uc.pt The ortho position of substituents on the phenolic ring has been suggested to be more active in some cases, potentially due to its ability to form intramolecular hydrogen bonds. researchgate.net Comprehensive SAR studies, often supported by computational modeling, are essential for optimizing the structure of bromophenol derivatives to enhance their therapeutic potential. nih.gov
Impact of Substituent Modifications on Biological Potency
The biological activity of bromophenol analogues is profoundly influenced by specific modifications to their chemical structure. The interplay between the number and position of hydroxyl (-OH) and bromine (-Br) substituents, as well as the presence of other functional groups, dictates the potency and selectivity of these compounds for various biological targets.
Structure-activity relationship (SAR) studies reveal that for certain biological effects, such as antioxidant activity, the number of hydroxyl groups is a more critical factor than the presence of bromine atoms. nih.gov Conversely, for activities like anti-diabetic effects and cytotoxicity against cancer cells, the bromine substituents are indispensable. nih.gov
Key findings on how substituent modifications affect biological potency include:
Degree of Bromination: The number of bromine atoms on the phenolic ring often correlates with specific biological activities. For instance, the inhibitory activity against the isocitrate lyase (ICL) enzyme, a target for antifungal agents, increases with a higher number of bromine atoms in a series of molecules. nih.gov Similarly, the degree of bromination plays a role in the cytotoxicity of these compounds towards various cancer cell lines. nih.gov
Hydroxyl Groups: The presence and orientation of hydroxyl groups are crucial for antioxidant properties. Ortho-substitution of hydroxyl groups is considered a useful feature for radical scavenging activity, as it facilitates the formation of stable quinone structures. nih.gov
Alkylation and Other Modifications: The modification of the phenolic hydroxyl groups, for example through alkylation, has been shown to lower the cytotoxic activity of some bromophenols. nih.gov The introduction of nitrogen-containing functional groups can lead to strong radical scavenging activity against DPPH free radicals. mdpi.com
The following table summarizes the impact of specific structural features on the biological activities of selected bromophenol analogues.
| Compound/Structural Feature | Modification | Biological Activity | Potency/Effect |
| Bromophenol Analogues | Increasing number of Bromine atoms | Isocitrate Lyase (ICL) Inhibition | Increased inhibitory activity nih.gov |
| Bromophenol Analogues | Increasing number of Bromine atoms | Cytotoxicity | Increased activity nih.gov |
| Bromophenol Analogues | Alkylation of phenolic -OH group | Cytotoxicity | Decreased activity nih.gov |
| Phenolic Compounds | Ortho-substitution of -OH groups | Antioxidant | Enhanced activity nih.gov |
| Rhodomela confervoides Analogues | Introduction of Nitrogen-containing groups | DPPH Radical Scavenging | Strong activity (IC50: 5.22 to 23.60 µM) mdpi.com |
| Leathesia nana Derivatives | Presence of 2,3-dibromo-4,5-dihydroxybenzyl unit | Cytotoxicity (vs. A549, HCT-8, etc.) | Significant activity nih.gov |
Identification of Pharmacophore Sites for Drug Design
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. patsnap.comnih.govnih.gov Identifying the key pharmacophoric features of this compound and its analogues is essential for the rational design of new therapeutic agents.
Based on structure-activity relationship studies, several key features can be identified as crucial components of the bromophenol pharmacophore:
The Phenolic Hydroxyl Group: The -OH group is a primary site for interaction, acting as a hydrogen bond donor and acceptor. Its presence is particularly critical for antioxidant and radical scavenging activities. nih.gov
Bromine Atoms: The bromine atoms serve as important hydrophobic features and can engage in halogen bonding. Their number and position on the aromatic ring are critical determinants for cytotoxicity, anti-diabetic, and certain enzyme inhibitory activities. nih.gov The lipophilicity conferred by bromine atoms can also influence membrane permeability and target engagement. mdpi.com
The Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold for the spatial arrangement of the hydroxyl and bromine substituents. It can participate in hydrophobic and π-stacking interactions with biological targets.
Specific Moieties: For certain activities, a larger structural motif acts as the key pharmacophore. For example, the 2,3-dibromo-4,5-dihydroxybenzyl unit is a recurring feature in bromophenols exhibiting significant cytotoxicity against a variety of human cancer cell lines. nih.gov Similarly, a diphenylmethane skeleton combined with bromine moieties is considered essential for the inhibition of the ICL enzyme. nih.gov
These pharmacophoric elements provide a blueprint for virtual screening and the design of new molecules with enhanced potency and selectivity. dergipark.org.trdovepress.com
Other Noted Biological Activities (e.g., Anti-inflammatory, Membrane Stabilization)
Beyond the activities mentioned above, bromophenols and their analogues have demonstrated other significant biological effects, notably anti-inflammatory activity and the related mechanism of membrane stabilization.
Anti-inflammatory Activity: Various bromophenol compounds have been shown to possess potent anti-inflammatory properties. mdpi.com The mechanisms underlying this activity are multifaceted and involve the modulation of key inflammatory pathways. For instance, some bromophenols isolated from marine algae can inhibit the arachidonic acid metabolic pathway enzyme phospholipase A2, thereby reducing edema. nih.gov Other analogues have been found to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines like IL-6 and TNF-α. oup.com This suppression is often linked to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and the inhibition of major inflammatory signaling pathways like NF-κB. researchgate.netoup.com
Membrane Stabilization: The ability to stabilize cellular membranes is a recognized mechanism contributing to the anti-inflammatory effect of many phenolic compounds. springermedizin.deazpharmjournal.com While inflammation can lead to the lysis of lysosomal membranes and the release of pro-inflammatory enzymes, membrane-stabilizing agents can prevent this process. springermedizin.de The membrane-stabilizing potential of phenolic compounds is often evaluated using the human red blood cell (HRBC) membrane stabilization assay, which assesses the ability of a compound to inhibit heat- or hypotonicity-induced hemolysis. springermedizin.deresearcher.life Phenolic compounds are thought to exert this effect by interacting with and reinforcing the lipid bilayer of cell membranes, thereby increasing their integrity and resistance to damage. mdpi.comnih.gov This activity suggests that the anti-inflammatory effects of bromophenols may be, at least in part, attributable to their ability to protect cellular membranes from inflammatory damage. azpharmjournal.com
Vi. Applications and Industrial Relevance of 3,5 Dibromo 2 Methylphenol and Its Scaffolds
Role in Advanced Organic Synthesis as a Building Block
The structure of 3,5-Dibromo-2-methylphenol, featuring multiple reactive sites, makes it a valuable intermediate or "building block" in the synthesis of more complex chemical structures. The interplay of its functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. mdpi.com The this compound scaffold can serve as a starting point for the synthesis of such molecules. The phenolic hydroxyl group can be converted into an ether or ester, or it can direct further reactions on the aromatic ring. The bromine atoms are particularly useful as they can be replaced by other functional groups through various coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the attachment of diverse molecular fragments, paving the way for the synthesis of novel compounds with potential biological activity or unique material properties. For instance, related brominated Schiff base complexes have been synthesized and investigated for their biological activities. nih.gov While specific, large-scale syntheses of heterocycles starting directly from this compound are not extensively detailed in the literature, its structure is amenable to reactions that form fused ring systems or substituted heterocyclic derivatives.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and orientation of substitution on the this compound ring are dictated by the existing substituents.
The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director, meaning it increases the ring's reactivity towards electrophiles and directs incoming groups to the positions ortho and para to it. byjus.com The methyl (-CH₃) group is also an activating, ortho, para-director. Conversely, the bromine (-Br) atoms are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho, para-directors because of their electron-donating resonance effect.
In this compound, the positions are substituted as follows:
Position 1: -OH
Position 2: -CH₃
Position 3: -Br
Position 5: -Br
The only unsubstituted position is C4. The directing effects of the substituents converge on this position. The hydroxyl group directs para to C4. The methyl group directs ortho to C4. One bromine (at C3) directs ortho to C4, and the other (at C5) also directs ortho to C4. Although the bromine atoms are deactivating, the strong activating effects of the hydroxyl and methyl groups make the ring sufficiently nucleophilic to undergo further substitution. Therefore, electrophilic substitution reactions like nitration, sulfonation, or further halogenation would be expected to occur selectively at the C4 position. The high reactivity of substituted phenols is well-established; for example, 2-methylphenol (o-cresol) reacts rapidly with bromine water to form a tribrominated product, highlighting the potent activating nature of the hydroxyl and methyl groups. doubtnut.com
| Substituent | Position | Activating/Deactivating Effect | Directing Influence | Target Position for Substitution |
|---|---|---|---|---|
| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para | C6 (blocked), C2 (blocked), C4 |
| Methyl (-CH₃) | 2 | Activating | Ortho, Para | C6 (blocked), C4 |
| Bromo (-Br) | 3 | Deactivating | Ortho, Para | C2 (blocked), C4 |
| Bromo (-Br) | 5 | Deactivating | Ortho, Para | C6 (blocked), C4 |
Catalytic Applications of Derivatives and Coordination Complexes
While the direct catalytic use of this compound is not common, its derivatives can be synthesized to act as ligands that coordinate with metal centers, forming complexes with potential catalytic activity.
Olefin metathesis is a powerful organic reaction that involves the redistribution of carbon-carbon double bonds. It is catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. The performance of these catalysts is highly dependent on the electronic and steric properties of the ligands attached to the metal center. Phenolic compounds can be elaborated into ligands for such catalysts. However, there is currently a lack of specific research in the scientific literature detailing the synthesis of ligands from this compound and their subsequent application in olefin metathesis catalysts.
Photocatalysis is a process that utilizes light and a catalyst to accelerate a chemical reaction. In environmental science, it is often employed for the degradation of pollutants. While studies have investigated the photocatalytic degradation of various phenolic compounds in wastewater, the use of derivatives of this compound as the photocatalyst is not a well-documented area of research. researchgate.netbohrium.com The development of such applications would require synthesizing coordination complexes from this phenol (B47542) that possess the necessary electronic properties to absorb light and facilitate redox reactions.
Potential in Materials Science and Polymer Chemistry
The most significant industrial relevance of the this compound scaffold lies in its potential use in materials science, particularly in the synthesis of polymers with enhanced properties.
The presence of bromine atoms makes this compound and its derivatives candidates for use as flame retardants. Brominated flame retardants (BFRs) are a major class of chemical additives used in a wide range of products, including plastics for electronics, textiles, and furniture, to reduce their flammability. wikipedia.orgspecialchem.com Compounds like Tetrabromobisphenol A (TBBPA) are widely used for this purpose. wikipedia.org BFRs can act in the gas phase during combustion by releasing hydrogen bromide, which scavenges free radicals (H•, OH•) that propagate the fire. This compound could be used as either an additive flame retardant, where it is physically blended with a polymer, or as a reactive flame retardant, where it is chemically incorporated into the polymer backbone as a monomer.
Furthermore, substituted phenols are key monomers for the synthesis of high-performance thermoplastics like poly(phenylene oxide) (PPO). uc.eduwikipedia.org PPO is typically produced through the oxidative coupling polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol. uc.edu Research has shown that phenols with ortho-bromo substituents can also undergo this type of polymerization. uc.edu This suggests that this compound could potentially be used as a comonomer in PPO synthesis. Its incorporation would yield a brominated PPO with inherent flame retardancy and potentially a higher glass transition temperature, enhancing its performance in high-temperature applications.
| Application Area | Role of Brominated Phenol | Resulting Polymer Property | Example Polymer Class |
|---|---|---|---|
| Flame Retardancy (Additive) | Physically mixed with polymer matrix | Reduced flammability | Polycarbonates, ABS |
| Flame Retardancy (Reactive) | Chemically bonded as a monomer | Inherent flame retardancy, less leaching | Epoxy resins, Polyesters |
| High-Performance Thermoplastics | Used as a monomer/comonomer | Increased thermal stability, flame retardancy | Poly(phenylene oxide)s (PPOs) |
Agrochemical and Pharmaceutical Intermediate Applications
This compound, a halogenated phenolic compound, holds potential as a versatile intermediate in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. The presence of bromine atoms and a hydroxyl group on the aromatic ring provides reactive sites for various chemical modifications, making it a candidate building block for the development of novel bioactive compounds. While specific, commercially significant applications of this compound as a direct precursor to marketed agrochemicals or pharmaceuticals are not extensively documented in publicly available scientific literature, the broader class of brominated phenols has established relevance in these sectors.
In the agrochemical field, halogenated phenols are known precursors to various pesticides. For instance, the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) is a structurally related compound that functions by inhibiting photosynthesis in broadleaf weeds. sigmaaldrich.com The structural similarities suggest that this compound could potentially be explored for the synthesis of new herbicidal agents. The bromine atoms can influence the lipophilicity of the resulting molecules, a critical factor for their uptake and transport within target organisms. Furthermore, the phenolic hydroxyl group can be readily converted into ethers or esters, allowing for the introduction of diverse functional groups to modulate biological activity and selectivity.
In the pharmaceutical arena, phenolic scaffolds are integral to the structure of many therapeutic agents. The bromine atoms in this compound can serve as handles for cross-coupling reactions, enabling the construction of complex molecular architectures. Brominated compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties. For example, research on other brominated phenols has shown that derivatives can exhibit antibacterial activity. A study on a synthesized brominated phenol with a lactamomethyl moiety, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, demonstrated activity against Staphylococcus epidermidis. nih.govresearchgate.net While this compound is a derivative of a dihydroxy phenol, it highlights the potential for brominated phenolic structures to serve as a basis for the development of new antibacterial agents.
The exploration of this compound as an intermediate is an area of ongoing research interest. Its utility lies in its potential to be a starting material for the synthesis of a library of derivatives that can be screened for various biological activities. The strategic placement of the bromo and methyl groups on the phenol ring can influence the regioselectivity of subsequent reactions and the ultimate biological profile of the synthesized compounds.
Table of Research Findings on Related Brominated Phenols
While direct research findings on the agrochemical and pharmaceutical applications of this compound are limited, the following table summarizes the applications of structurally related brominated phenols to illustrate the potential of this class of compounds.
| Compound Name | Application/Biological Activity | Research Focus |
| Bromoxynil | Herbicide | Inhibition of photosynthesis in broadleaf weeds. sigmaaldrich.com |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Antibacterial | Activity against Staphylococcus epidermidis. nih.govresearchgate.net |
Vii. Environmental Fate, Degradation, and Analytical Monitoring of 3,5 Dibromo 2 Methylphenol
Environmental Occurrence and Distribution Studies
Specific monitoring data on the environmental occurrence and distribution of 3,5-Dibromo-2-methylphenol are not widely available in published literature. However, the broader class of brominated phenols is recognized as important environmental contaminants due to their use in industrial applications and their potential formation as byproducts.
Studies have frequently detected other brominated phenols in various environmental matrices. For instance, 2,4,6-tribromophenol (B41969) (TBP), a widely produced brominated phenol (B47542), has been identified in surface water, groundwater, sewage, and sludge. Similarly, various mono-, di-, and tri-brominated phenols are known to be naturally produced by marine organisms like algae and polychaetes, suggesting a potential natural background presence of these types of compounds in marine environments. The presence of diverse brominated phenols has also been confirmed in soils, particularly at electronic waste (e-waste) recycling sites, where they can be released from brominated flame retardants. Given these findings for related compounds, it is plausible that this compound could be present in industrialized areas or locations with specific contamination sources, though targeted monitoring is required for confirmation.
Degradation Pathways and Mechanisms in Environmental Compartments
The persistence of this compound in the environment is largely determined by its susceptibility to abiotic and biotic degradation processes.
Photolytic degradation, driven by ultraviolet (UV) radiation from sunlight, is a significant abiotic pathway for the transformation of phenolic compounds in aquatic environments. The degradation of phenols by UV light can occur through direct photolysis or via reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). nih.gov
For substituted phenols, this process typically involves two primary mechanisms:
Hydroxyl Radical Attack: The reaction with hydroxyl radicals can lead to the hydroxylation of the aromatic ring, forming dihydroxybenzene derivatives. nih.govmdpi.com This is often followed by the opening of the aromatic ring to produce smaller, more readily degradable aliphatic acids and aldehydes. nih.gov
Direct Photolysis: For methylphenols (cresols), near-UV radiation can induce the fission of the O-H bond. nih.gov This process generates a methylphenoxyl radical, which is a reactive intermediate that can undergo further reactions. nih.gov
In the case of this compound, photolytic degradation would likely proceed through a combination of these pathways. Reductive debromination, where a bromine atom is replaced by a hydrogen atom, is also a known photochemical reaction for brominated aromatic compounds, leading to the formation of less halogenated phenols. The complete mineralization of the compound through photolytic processes would ultimately yield carbon dioxide, water, and bromide ions.
Microbial activity is a critical factor in the environmental degradation of brominated phenols. The specific biotransformation pathway depends on the microbial species present and the prevailing environmental conditions, particularly the availability of oxygen.
Anaerobic Biotransformation: Under anaerobic (oxygen-deficient) conditions, the primary degradation mechanism for halogenated aromatic compounds is reductive dehalogenation. In this process, bacteria use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with hydrogen. Studies on 2,4,6-tribromophenol have shown that bacteria can degrade it sequentially to 2,4-dibromophenol (B41371) and then to 2-bromophenol. tandfonline.com A similar pathway of sequential reductive debromination is plausible for this compound, leading to the formation of monobromo-2-methylphenol and subsequently 2-methylphenol.
Aerobic Biotransformation: In the presence of oxygen, microorganisms employ different strategies. The degradation of alkylphenols can be initiated by the oxidation of the alkyl group. For example, the anaerobic degradation of p-cresol (B1678582) involves the initial oxidation of the methyl group to form p-hydroxybenzoate. nih.gov Aerobic degradation of phenol often proceeds through hydroxylation to form catechol, which is then cleaved by dioxygenase enzymes via either the ortho- or meta-cleavage pathway. nih.gov A bacterium identified as Ochrobactrum sp. strain TB01 has demonstrated the ability to use 2,4,6-TBP as its sole source of carbon and energy, degrading it along with 2,6-dibromophenol (B46663) and 4-bromophenol. tandfonline.com Therefore, the aerobic biotransformation of this compound could involve initial oxidation of the methyl group, hydroxylation of the ring, or a combination of these processes, followed by ring cleavage and mineralization.
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in complex environmental samples like water and soil require sophisticated analytical techniques capable of achieving low detection limits and high selectivity.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational techniques for the analysis of brominated phenols.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): HPLC, often coupled with a mass spectrometer (MS), is highly effective for analyzing brominated phenols in aqueous samples. A common workflow involves solid-phase extraction (SPE) to concentrate the analytes from the water sample and remove interfering substances. The extract is then injected into the HPLC system. When coupled with tandem mass spectrometry (MS/MS), this method provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of target compounds even at trace levels. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds, including brominated phenols, particularly in soil and sediment matrices. Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often required before GC analysis to improve volatility and chromatographic performance. This typically involves converting the phenols into their acetate (B1210297) or silyl (B83357) ethers. The derivatized sample is then analyzed by GC-MS, often operating in selected ion monitoring (SIM) mode to enhance selectivity.
The choice of analytical method is driven by the need for high sensitivity to detect the low concentrations typical in environmental samples and high selectivity to distinguish the target analyte from matrix interferences.
Sensitivity: Modern analytical instruments can achieve very low limits of detection (LODs). For instance, HPLC-MS/MS methods for brominated phenols in river and seawater have reported LODs in the low nanogram-per-liter (ng/L) range. nih.gov For soil samples, GC-MS methods can achieve LODs in the sub-nanogram-per-gram (ng/g) range. uniba.sk
Selectivity: Mass spectrometry is key to achieving high selectivity. In GC-MS, monitoring specific ions characteristic of the target analyte (SIM mode) reduces interference from co-extracted matrix components. Tandem mass spectrometry (MS/MS) used in LC-MS/MS provides even greater selectivity by monitoring a specific fragmentation reaction (a precursor ion breaking into a product ion), which is highly unique to the compound of interest. This minimizes the risk of false positives and ensures accurate quantification in complex samples.
The table below summarizes the performance of typical chromatography-based methods for the analysis of brominated phenols in environmental samples.
Table 1: Performance of Analytical Methods for Brominated Phenol Analysis
| Analytical Method | Sample Matrix | Pre-treatment | Limit of Detection (LOD) | Recoveries |
|---|---|---|---|---|
| HPLC-MS/MS | River Water | Solid-Phase Extraction | 0.1–13.9 ng/L | 64–100% |
| HPLC-MS/MS | Seawater | Solid-Phase Extraction | 0.1–21.9 ng/L | 64–100% |
| GC-MS | Soil | Derivatization | 0.04–0.19 ng/g | >84% |
Ecotoxicological Implications and Environmental Impact Assessment
The assessment of the ecotoxicological implications of this compound is hindered by a significant lack of specific data for this particular compound in publicly available scientific literature. Consequently, a comprehensive environmental impact assessment cannot be definitively established. However, by examining data for structurally similar compounds, such as other brominated phenols and methylphenols, potential ecotoxicological concerns can be inferred. The presence of bromine atoms on the phenol ring is known to influence the toxicity and persistence of these compounds.
Toxicity to Aquatic Organisms:
Generally, phenols and their derivatives exhibit toxicity towards a wide range of aquatic organisms. The mode of action for many phenols is considered to be nonpolar narcosis, which is related to the compound's lipophilicity (log K(ow)) nih.gov. The introduction of bromine atoms can increase lipophilicity, potentially leading to greater bioaccumulation and toxicity.
A study on the effects of various brominated phenols on zebrafish (Danio rerio) embryos indicated that these compounds can cause both lethal and nonlethal malformations nih.gov. While specific data for this compound was not provided, the study found a correlation between the octanol-water partition coefficient (log K(ow)) and the observed toxicity for the tested bromophenols, suggesting that increased bromination could lead to higher toxicity nih.gov.
To provide a comparative context, the following table summarizes aquatic toxicity data for related phenolic compounds. It is crucial to note that this data is not for this compound and should be interpreted with caution.
Table 1: Aquatic Toxicity of Selected Phenolic Compounds (Illustrative Data)
| Compound | Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |
|---|---|---|---|---|
| 2,4,6-Tribromophenol | Fish (Various) | LC50 | 0.36 - 1.1 | 96 hours |
| 2,4-Dibromophenol | Not Specified | Not Specified | Not Available | Not Available |
| 4-Bromophenol | Not Specified | Not Specified | Not Available | Not Available |
| o-Cresol | Mouse | LC50 (inhalation) | 178 | Not Specified |
| m-Cresol | Rat | LC50 (inhalation) | >710 | 1 hour |
LC50: Lethal concentration for 50% of the test population. Data presented is for illustrative purposes due to the lack of specific data for this compound.
Toxicity to Soil Organisms and Terrestrial Plants:
Bioaccumulation and Biomagnification Potential:
The potential for a chemical to bioaccumulate in organisms and biomagnify through the food chain is often estimated based on its octanol-water partition coefficient (log K(ow)). While an experimentally determined log K(ow) for this compound is not available in the reviewed literature, the presence of two bromine atoms and a methyl group on the phenol structure suggests a moderate to high lipophilicity. This characteristic indicates a potential for bioaccumulation in the fatty tissues of organisms. European Food Safety Authority (EFSA) reports on brominated phenols have noted that compounds like 2,4,6-tribromophenol have been detected in fish and other seafood, indicating their entry into the food chain europa.eu.
Environmental Persistence and Degradation:
The environmental persistence of this compound is another area with limited specific data. The bromine-carbon bonds in brominated aromatic compounds are generally resistant to degradation. While some phenols can be degraded by microorganisms or through photolysis, the presence of halogens can slow these processes. The substitution pattern on the aromatic ring also plays a significant role in determining the rate and pathway of degradation.
Given the absence of comprehensive ecotoxicological data, a definitive environmental impact assessment for this compound cannot be made. However, based on the characteristics of related brominated and methylated phenols, several potential concerns can be highlighted:
Aquatic Toxicity: Potential for adverse effects on fish and other aquatic organisms, even at low concentrations.
Persistence: The dibrominated structure suggests that the compound may be resistant to natural degradation processes, leading to its persistence in the environment.
Bioaccumulation: The likely lipophilic nature of the molecule indicates a potential for accumulation in organisms, which could lead to biomagnification in the food web.
Further research is critically needed to determine the specific ecotoxicological profile, environmental fate, and persistence of this compound to accurately assess its potential environmental risk. Regulatory bodies and environmental agencies have highlighted the general lack of data for many brominated phenols, making risk assessment for this class of compounds challenging europa.eueuropa.eu.
Q & A
Q. What are the recommended methods for synthesizing 3,5-Dibromo-2-methylphenol with high purity?
- Methodological Answer: Synthesis typically involves regioselective bromination of 2-methylphenol. A two-step approach is recommended:
Initial Bromination: Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to introduce bromine at the 3- and 5-positions. Control reaction stoichiometry (2:1 NBS:phenol) to avoid over-bromination.
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3 v/v) to isolate pure product. Monitor purity via GC-MS and H/C NMR, ensuring absence of positional isomers (e.g., 4,6-dibromo derivatives) .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer: Combine multiple spectroscopic methods:
- NMR Analysis: H NMR should show singlet peaks for the aromatic protons (C-4 and C-6) due to symmetry, with downfield shifts for hydroxyl (~5 ppm) and methyl groups (~2.3 ppm). C NMR will confirm bromination via deshielded carbons at C-3/C-5 (~115–120 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion [M-H] at m/z 263.85 (theoretical for CHBrO). Fragmentation patterns should align with loss of Br (≈80 Da).
- IR Spectroscopy: Detect O-H stretch (~3200 cm) and C-Br vibrations (~550–600 cm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectroscopic data for brominated phenolic compounds?
- Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or MS fragments) often arise from impurities, tautomerism, or conformational isomers. Mitigation steps include:
- Dynamic NMR Experiments: Variable-temperature H NMR (e.g., −40°C to 60°C) to identify rotational barriers or tautomeric equilibria.
- Computational Validation: Compare experimental C chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*). For crystal structures, refine against XRD data using SHELXL to resolve positional disorder .
- Isotopic Labeling: Use H-labeled analogs to track hydrogen bonding or solvatomorphism in XRD .
Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?
- Methodological Answer:
- Crystal Growth: Slow evaporation of dichloromethane/hexane (1:4) at 4°C yields suitable single crystals. Avoid polar solvents to minimize twinning.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect high-resolution data (θ ≤ 25°) to resolve heavy bromine atoms.
- Refinement: Employ SHELXL for anisotropic displacement parameters. Address potential Br⋯Br interactions (3.4–3.6 Å) and hydrogen-bonding networks (O-H⋯O ≈ 2.7 Å). Compare packing motifs with analogs like 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran .
Q. What experimental designs are suitable for studying the thermal stability and decomposition pathways of this compound?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen. Monitor mass loss between 150–250°C, correlating with debromination or methyl oxidation.
- GC-MS Pyrolysis: Flash pyrolysis at 300°C coupled with GC-MS to identify decomposition products (e.g., HBr, dibromomethane).
- Kinetic Studies: Use Arrhenius plots to calculate activation energy () for degradation, informing storage conditions .
Q. How can researchers design derivatives of this compound for bioactivity studies?
- Methodological Answer:
- Functionalization: Introduce substituents via nucleophilic aromatic substitution (e.g., methoxy groups using Cu-catalyzed Ullmann coupling) or esterification (e.g., acetylated hydroxyl for prodrug studies).
- Biological Assays: Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. Compare with salicylic acid derivatives, noting enhanced lipophilicity from bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
